molecular formula C20H21NO3 B2481563 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone CAS No. 1421455-23-3

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone

Cat. No. B2481563
CAS RN: 1421455-23-3
M. Wt: 323.392
InChI Key: DQPXJTNEOVZQAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds often involves photochemical reactions, as demonstrated by the photo-reaction of 9-oxabicyclo[3.3.1]nonan-3-one, leading to various photo-reduced products and methanol adducts through Norrish type I cleavage (Muraoka et al., 1995). Another approach for synthesizing azabicyclo compounds involves sequential reactions, such as condensation and iodolactonization, to create functionalized structures (Ullah et al., 2005).

Molecular Structure Analysis

The structural analysis of these compounds reveals complex conformations and stereochemistry. For instance, the 3-azabicyclo[3.3.1]nonan-9-one moiety adopts a double chair conformation, indicating the spatial arrangement of substituents that can significantly influence the molecule's reactivity and interactions (Parthiban et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving these compounds are diverse, including cycloadditions and catalytic oxidations. For instance, 9-azabicyclo[3.3.1]nonane N-oxyl shows high activity in the catalytic oxidation of alcohols to carbonyl compounds (Shibuya et al., 2009). These reactions underscore the versatility of bicyclic compounds in synthetic chemistry.

Physical Properties Analysis

The physical properties, such as solubility and melting points, are crucial for understanding the behavior of these compounds in various conditions. While specific data on 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone might not be directly available, studies on related compounds provide valuable insights into their physical characteristics and how they might be manipulated for different applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are determined by the molecular structure. For instance, the presence of azabicyclo structures can lead to specific reactivity patterns, such as the formation of highly substituted azabicyclo octanes through cycloaddition reactions, indicating a rich area for synthetic exploration (Rumbo et al., 1996).

Scientific Research Applications

Synthetic Routes and Chemical Transformations

A Novel Divergent Synthesis of Oxide-Bridged Phenylmorphans

This research outlines a synthetic pathway for creating ortho-hydroxy-e and -f oxide-bridged 5-phenylmorphans, starting from a known phenylacetonitrile. This synthesis eliminates the need for problematic diazonium reactions, showcasing a method for obtaining specific oxygenation patterns in the compound's structure (Zezula, Jacobson, & Rice, 2007).

Norrish Type I Cleavage for Synthesizing (±)-(cis-6-Methyletrahydropyran-2-yl)acetic Acid

The photo-reaction of 9-oxabicyclo[3.3.1]nonan-3-one has been studied, leading to a straightforward synthesis of a constituent of Civet through Norrish type I cleavage. This showcases the compound's utility in synthesizing complex organic molecules (Muraoka et al., 1995).

Catalysis and Organic Reactions

Development of a Highly Active Organocatalyst for Alcohol Oxidation

A three-step synthetic route has been developed for 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a highly active organocatalyst. This catalyst shows superior performance compared to TEMPO in catalytic oxidation of alcohols to carbonyl compounds, highlighting the compound's role in enhancing chemical reactions (Shibuya et al., 2009).

Material Science and Dye Synthesis

Spectroscopy and Biological Properties of Triazine-Based Azo–Azomethine Dyes

The synthesis and characterization of macrocyclic azo–azomethine dyes, including their solvatochromism and antioxidant and antibacterial activities, have been reported. This indicates the potential application of such structures in developing new materials with desired electronic and biological properties (Ghasemian et al., 2014).

properties

IUPAC Name

3-oxa-9-azabicyclo[3.3.1]nonan-9-yl-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-20(21-16-5-4-6-17(21)14-23-13-16)15-9-11-19(12-10-15)24-18-7-2-1-3-8-18/h1-3,7-12,16-17H,4-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPXJTNEOVZQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-phenoxyphenyl)methanone

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